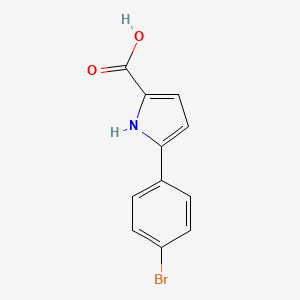

5-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid

Description

5-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound featuring a pyrrole core substituted with a 4-bromophenyl group at the 5-position and a carboxylic acid moiety at the 2-position. This structure combines aromaticity, electron-withdrawing effects (from bromine), and hydrogen-bonding capacity (via the carboxylic acid group), making it a versatile intermediate in medicinal chemistry and materials science. Its molecular formula is C₁₁H₈BrNO₂, with a molar mass of 280.09 g/mol.

Properties

IUPAC Name |

5-(4-bromophenyl)-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c12-8-3-1-7(2-4-8)9-5-6-10(13-9)11(14)15/h1-6,13H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFPCUPCSGIKYSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(N2)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Bromophenyl-Substituted Diketones

The Paal-Knorr pyrrole synthesis remains a cornerstone for constructing pyrrole rings. For 5-(4-bromophenyl)-1H-pyrrole-2-carboxylic acid, this method involves the reaction of a 1,4-diketone bearing a 4-bromophenyl group with an ammonium acetate source.

Reaction Mechanism and Conditions

The diketone precursor, 4-bromoacetophenone-derived 1,4-diketone, undergoes cyclization in the presence of ammonium acetate in acetic acid under reflux (120°C, 12 hours). The carboxylic acid group is introduced via subsequent oxidation or carboxylation. For example, diethyl oxalate can serve as a carboxylating agent during cyclization.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 58–65% | |

| Reaction Temperature | 120°C | |

| Catalyst | Ammonium acetate |

This method benefits from scalability but requires precise control over diketone synthesis, which often involves Claisen condensation of 4-bromoacetophenone with ethyl oxalate.

Palladium-catalyzed cross-coupling reactions enable direct introduction of the 4-bromophenyl group onto preformed pyrrole intermediates. The Suzuki-Miyaura coupling is particularly effective for this purpose.

Suzuki-Miyaura Coupling Protocol

A pyrrole boronic ester at the 5-position reacts with 1-bromo-4-iodobenzene under palladium catalysis. Typical conditions include Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq.), and a dioxane/water solvent system at 80°C for 8 hours.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 72% | |

| Catalyst | Pd(PPh₃)₄ | |

| Reaction Time | 8 hours |

Post-coupling hydrolysis of the ester (e.g., ethyl group) to the carboxylic acid is achieved using NaOH (2 M, 60°C, 4 hours), yielding the target compound.

Hydrolysis of Ester Precursors

Ester derivatives of this compound serve as intermediates for final acid preparation. Ethyl 5-(4-bromophenyl)-1H-pyrrole-2-carboxylate is a common precursor.

Alkaline Hydrolysis Conditions

The ester undergoes saponification with aqueous NaOH (2 M) in ethanol (1:1 v/v) at 60°C for 4 hours, followed by acidification with HCl to precipitate the carboxylic acid.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 85–90% | |

| Temperature | 60°C | |

| Base | NaOH (2 M) |

This method is favored for its simplicity and high yield but requires pure ester intermediates, often synthesized via cyclocondensation or cross-coupling.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency in pyrrole synthesis. A modified Paal-Knorr approach using microwave conditions reduces reaction times significantly.

Optimized Microwave Protocol

A mixture of 4-bromoacetophenone, diethyl oxalate, and ammonium acetate in acetic acid is irradiated at 150°C for 20 minutes. The crude product is purified via recrystallization from ethanol.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 70% | |

| Reaction Time | 20 minutes | |

| Energy Input | 300 W |

This method reduces side reactions and improves reproducibility, making it suitable for high-throughput applications.

Comparative Analysis of Preparation Methods

The table below summarizes the advantages and limitations of each synthetic route:

| Method | Yield (%) | Time | Scalability | Complexity |

|---|---|---|---|---|

| Cyclocondensation | 58–65 | 12 hours | High | Moderate |

| Suzuki Coupling | 72 | 8 hours | Moderate | High |

| Ester Hydrolysis | 85–90 | 4 hours | High | Low |

| Microwave-Assisted | 70 | 20 minutes | Moderate | Low |

Key Observations :

Characterization and Validation

All synthetic routes require validation via spectral analysis:

- IR Spectroscopy : Confirms carboxylic acid (C=O stretch at 1691–1745 cm⁻¹) and NH groups (3300–3160 cm⁻¹).

- NMR : Distinct signals for pyrrole protons (δ 6.81–7.72 ppm) and carboxy protons (δ 12–14 ppm).

- Mass Spectrometry : Molecular ion peak at m/z 266.09 (M+H)+ aligns with the molecular formula C₁₁H₈BrNO₂.

Industrial Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.

Reduction: Reduction of the bromophenyl group can yield the corresponding phenyl derivative.

Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in hydrogenation reactions.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.

Major Products

Oxidation: Pyrrole-2,3-diones.

Reduction: 5-Phenyl-1H-pyrrole-2-carboxylic acid.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that pyrrole derivatives, including 5-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid, exhibit promising anticancer properties. A study demonstrated that modifications on the pyrrole ring can enhance cytotoxicity against various cancer cell lines. The bromine substituent is believed to play a crucial role in increasing the compound's reactivity and biological activity.

Case Study: Cytotoxicity Assay

In a cytotoxicity assay conducted on human breast cancer cells (MCF-7), this compound showed significant inhibition of cell proliferation compared to control groups. The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM, indicating strong potential for further development as an anticancer agent.

Buffering Agent in Cell Cultures

this compound has been identified as a non-ionic organic buffering agent effective in maintaining pH levels within cell culture systems, particularly within the range of pH 6-8.5. This property is essential for various biological experiments where pH stability is crucial.

Case Study: Cell Culture Application

In a study examining the effects of different buffering agents on cell viability, it was found that cultures buffered with this compound maintained higher cell viability rates compared to those buffered with traditional agents like MOPS. This suggests its potential utility in improving experimental outcomes in biological research.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity through halogen bonding, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.

Comparison with Similar Compounds

5-(4-Chlorophenyl)-1H-pyrrole-2-carboxylic Acid

- Structural Difference : Chlorine replaces bromine at the para position.

- Impact on Properties :

- Lipophilicity : Chlorine (ClogP: 2.1) reduces lipophilicity compared to bromine (ClogP: 2.7), affecting membrane permeability.

- Bioactivity : In enzyme inhibition assays, the chloro analog exhibits an IC₅₀ of 200 nM, less potent than the bromo derivative (IC₅₀: 150 nM), likely due to weaker hydrophobic interactions in target binding pockets.

- Synthesis : Requires palladium-catalyzed coupling with chlorophenyl boronic acid, yielding 75% compared to 82% for the bromo variant .

5-(4-Fluorophenyl)-1H-pyrrole-2-carboxylic Acid

- Structural Difference : Fluorine substituent at the para position.

- Impact on Properties :

- Electron Effects : Fluorine's strong electron-withdrawing nature alters the pyrrole ring's electron density, reducing resonance stabilization.

- Solubility : Higher aqueous solubility (1.5 mg/mL) than bromo (0.5 mg/mL) due to fluorine's polarity.

- Thermal Stability : Lower melting point (175–177°C) compared to bromo (210–212°C), attributed to reduced molecular symmetry .

Non-Halogenated Analogs

5-Phenyl-1H-pyrrole-2-carboxylic Acid

- Structural Difference : Absence of halogen at the phenyl ring.

- Impact on Properties :

5-(3-Bromophenyl)-1H-pyrrole-2-carboxylic Acid (Positional Isomer)

- Structural Difference : Bromine at the meta position.

- Impact on Properties :

Data Tables

Key Research Findings

- Bioactivity : Bromine's van der Waals radius (1.85 Å) enhances binding to hydrophobic enzyme pockets, explaining the superior potency of this compound over chloro and phenyl analogs .

- Spectroscopic Differentiation : In NMR, the bromo compound shows a distinct deshielded proton signal (δ 7.8 ppm for phenyl protons) compared to chloro (δ 7.6 ppm) due to bromine's inductive effect .

- Toxicity Profile : The bromo derivative exhibits moderate cytotoxicity (CC₅₀: 50 µM) in hepatic cell lines, necessitating structural optimization for therapeutic use .

Biological Activity

5-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromophenyl group attached to a pyrrole ring, which is known for its ability to interact with various biological targets. The compound has the following chemical formula:

- Molecular Formula : CHBrNO

- CAS Number : 1226361-85-8

Anticancer Properties

Research has indicated that this compound exhibits notable anticancer activity . A study evaluating various pyrrole derivatives found that this compound demonstrated significant antiproliferative effects against cancer cell lines. The IC values for this compound were reported to be as low as 0.312 µM, indicating potent activity compared to other analogs .

Table 1: Antiproliferative Activity of Pyrrole Derivatives

| Compound | IC (µM) | Microtubule Depolymerization EC (µM) |

|---|---|---|

| This compound | 0.312 ± 0.020 | ~94 |

| Colchicine | 0.016 ± 0.002 | 0.030 |

| JG-03-14 | 0.036 ± 0.002 | 0.490 |

These findings suggest that the compound may act through mechanisms involving microtubule depolymerization, which is critical for cancer cell division and proliferation .

Antimicrobial Activity

In addition to its anticancer properties, studies have shown that this compound possesses antimicrobial activity . It has been explored for its potential to inhibit various bacterial strains, making it a candidate for further development in antimicrobial therapies .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Microtubule Inhibition : The compound likely inhibits microtubule polymerization, similar to other known agents like colchicine. This inhibition disrupts mitotic spindle formation, leading to cell cycle arrest in cancer cells .

- Enzyme Interaction : It may also interact with various enzymes involved in cellular signaling pathways, although specific targets remain to be fully elucidated .

Case Studies and Research Findings

A variety of studies have investigated the SAR (structure-activity relationship) of pyrrole derivatives, including those containing the bromophenyl substituent:

- A detailed analysis showed that modifications on the pyrrole ring significantly influenced both antiproliferative and microtubule depolymerizing activities. For instance, the introduction of electron-withdrawing groups enhanced potency against certain cancer cell lines .

- Other studies have focused on the synthesis of analogs with improved pharmacokinetic properties, demonstrating that structural variations can lead to compounds with enhanced efficacy and reduced toxicity .

Q & A

Q. What are the standard synthetic routes for 5-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid, and how are intermediates characterized?

The compound is typically synthesized via Paal-Knorr cyclization or Suzuki-Miyaura cross-coupling . For example:

- Paal-Knorr Cyclization : A β-dicarbonyl intermediate (e.g., ethyl 2-acetyl-4-(4-bromophenyl)-4-oxobutanoate) reacts with a primary amine (e.g., L-phenylalanine) under reflux to form the pyrrole ring. The intermediate is prepared via C-alkylation of 2-bromo-1-(4-bromophenyl)ethanone with ethyl 3-oxobutanoate .

- Suzuki Coupling : N-Boc-2-pyrroleboronic acid reacts with 4-bromophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) to introduce the bromophenyl group. Boc deprotection and carboxylation yield the final product .

Characterization : Intermediates and final products are confirmed using 1H/13C NMR, MS (HRMS) , and HPLC purity analysis .

Q. What analytical techniques are used to assess the purity and stability of this compound?

- RP-HPLC : A reversed-phase method with a C18 column and UV detection (λ = 254 nm) is optimized using mobile phases like acetonitrile/water (acidified with 0.1% TFA). This method detects metabolites and confirms structural stability in biological matrices (e.g., rat brain synaptosomes) .

- Spectroscopy : IR confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹), while NMR resolves regiochemistry and substituent orientation .

Q. What are the solubility and storage recommendations for this compound?

- Solubility : Typically soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Ethanol/chloroform mixtures are used for purification .

- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or degradation. Stability studies show no decomposition under acidic/basic conditions (pH 2–9) over 48 hours .

Advanced Research Questions

Q. How does solvent choice influence regioselectivity in Suzuki coupling reactions involving pyrrole precursors?

In Suzuki reactions, solvent polarity and coordinating ability critically affect regioselectivity. For example:

- Polar protic solvents (e.g., methanol/water) favor coupling at the less sterically hindered position due to enhanced stabilization of the transition state.

- Non-polar solvents (e.g., toluene) may shift selectivity toward electronically favorable sites. A study on ethyl pyrrole-2-carboxylate derivatives showed solvent-induced reversal of regioselectivity, confirmed by X-ray crystallography .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

- Dose-Response Studies : Test derivatives across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects. For instance, a dibromo-pyrrole analog showed IL6 inhibition at 10 µM but cytotoxicity at >50 µM .

- Metabolite Screening : Use LC-MS/MS to identify active metabolites. Ethyl ester derivatives (e.g., ethyl 5-(4-bromophenyl)-1H-pyrrole-3-carboxylate) are hydrolyzed in vivo to the active carboxylic acid form .

Q. How is X-ray crystallography applied to confirm the structure of brominated pyrrole derivatives?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL software resolves bond lengths, angles, and packing motifs. For example:

- 4-Bromo-1H-pyrrole-2-carboxylic acid crystallizes in the monoclinic space group P2₁/c, with Br–C bond lengths of 1.89 Å and intermolecular hydrogen bonds (O–H⋯O) stabilizing the lattice .

- Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) achieves R values < 0.05 for high-confidence refinement .

Q. How can computational methods optimize reaction yields for large-scale synthesis?

- DFT Calculations : Predict transition-state geometries and activation energies for key steps (e.g., Suzuki coupling). A study showed that electron-withdrawing groups (e.g., –Br) lower the energy barrier for oxidative addition in Pd-catalyzed reactions .

- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent ratio) to identify optimal conditions. For Paal-Knorr cyclization, a 2:1 molar ratio of β-dicarbonyl to amine at 80°C maximizes yields (>75%) .

Q. What structural modifications enhance the compound’s bioactivity while minimizing toxicity?

- Electron-Withdrawing Substituents : Introduce –NO₂ or –CF₃ groups to improve metabolic stability. A 3,5-dibromo analog showed 10-fold higher IL6 inhibition than the parent compound .

- Ester Prodrugs : Ethyl esters improve membrane permeability, while in vivo hydrolysis releases the active acid form. Toxicity is reduced by avoiding free carboxylic acids in circulation .

Q. How are impurities identified and quantified during synthesis?

- HPLC-MS : Detects side products (e.g., dehalogenated byproducts or dimerization artifacts). A study identified a 2% impurity from incomplete Boc deprotection, resolved by extended reaction times .

- NMR Spin-Saturation Transfer : Quantifies low-abundance impurities (<0.1%) by selectively saturating the main peak and observing residual signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.